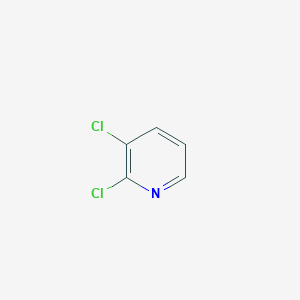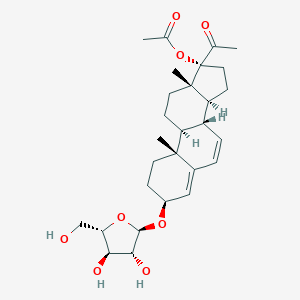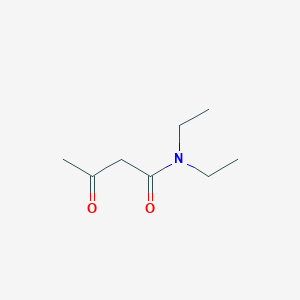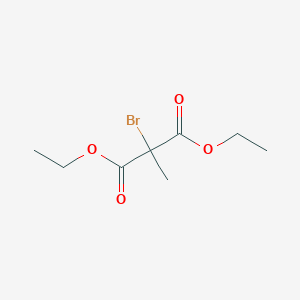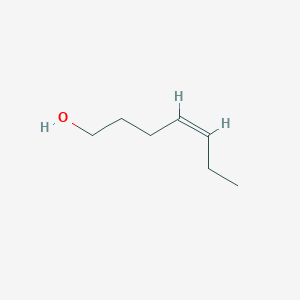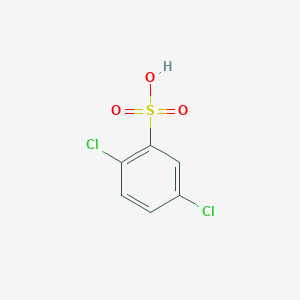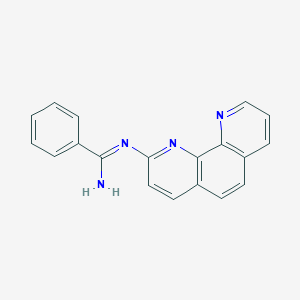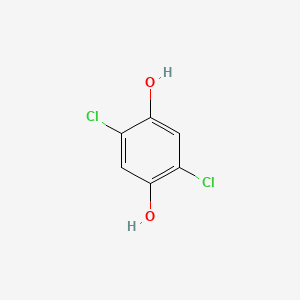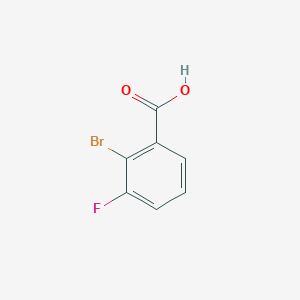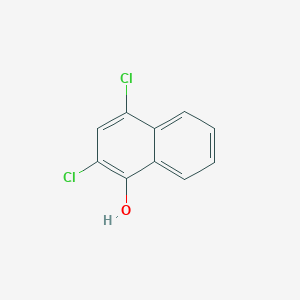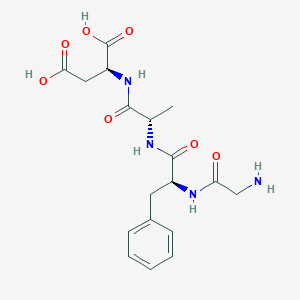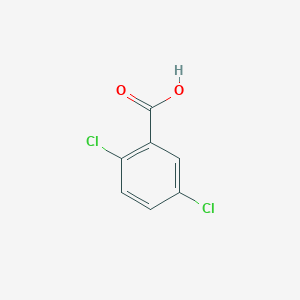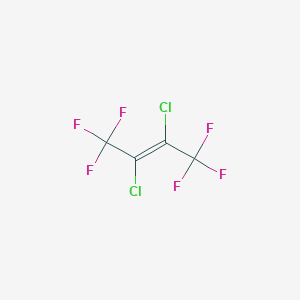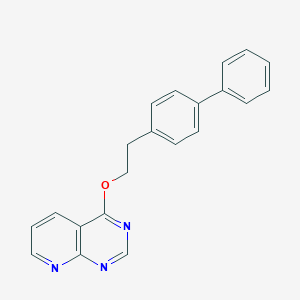
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been found to possess various beneficial properties. In
Wirkmechanismus
The mechanism of action of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- is not fully understood. However, it has been found to inhibit various cellular pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of various enzymes such as COX-2, which is involved in the inflammatory response, and topoisomerase II, which is involved in DNA replication. Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemische Und Physiologische Effekte
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has been found to possess various biochemical and physiological effects. This compound has been found to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth and proliferation of cancer cells. Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has also been found to have antiviral activity against various viruses such as herpes simplex virus and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has various advantages and limitations for lab experiments. The advantages of this compound include its unique structure, which makes it a potential candidate for drug development. It also has various beneficial properties such as anti-inflammatory, anti-cancer, and anti-viral activities. The limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo. It also has a relatively short half-life, which makes it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are various future directions for the research of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-. One direction is to further explore its potential applications in the field of medicinal chemistry. This compound has been found to possess various beneficial properties, and further research could lead to the development of new therapeutic agents for the treatment of various diseases. Another direction is to optimize its synthesis method to increase the yield and purity of the final product. This could lead to a more efficient and cost-effective synthesis method. Lastly, further research could be done to fully understand the mechanism of action of this compound, which could lead to the development of more potent and specific therapeutic agents.
Synthesemethoden
The synthesis of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- involves a multistep process. The first step involves the synthesis of 4-(2-(1,1'-biphenyl)-4-ylethoxy)aniline, which is then reacted with pyridine-2,3-dicarboxylic acid to form the final product. This synthesis method has been optimized and has been found to be efficient in producing high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has been extensively researched for its potential applications in the field of medicinal chemistry. It has been found to possess various beneficial properties such as anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and viral infections.
Eigenschaften
CAS-Nummer |
134999-77-2 |
|---|---|
Produktname |
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- |
Molekularformel |
C21H17N3O |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-[2-(4-phenylphenyl)ethoxy]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N3O/c1-2-5-17(6-3-1)18-10-8-16(9-11-18)12-14-25-21-19-7-4-13-22-20(19)23-15-24-21/h1-11,13,15H,12,14H2 |
InChI-Schlüssel |
HFWVGRNXMXXHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
Andere CAS-Nummern |
134999-77-2 |
Synonyme |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)pyrido(2,3-d)pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



